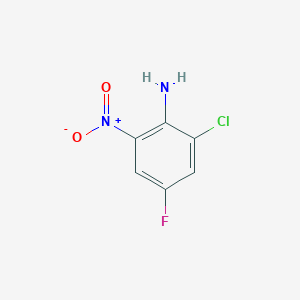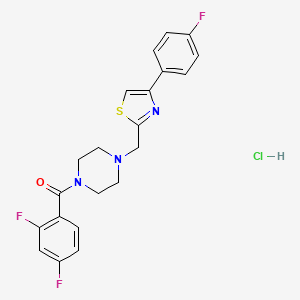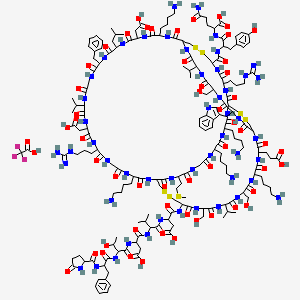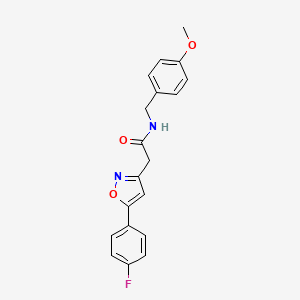
2-Chloro-4-fluoro-6-nitroaniline
概要
説明
“2-Chloro-4-fluoro-6-nitroaniline” is a chemical compound with the CAS Number: 153505-32-9 . It has a molecular weight of 190.56 and its IUPAC name is 2-chloro-4-fluoro-6-nitroaniline . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 2-chloro-4-nitroaniline, a similar compound, has been studied . The original orthorhombic phase of 2-chloro-4-nitroaniline was not reproduced, leading to the determination of a new triclinic polymorph . Synthetic screening indicated that it can be obtained from several solvent mixtures as well as by slow cooling of the melted sample .
Molecular Structure Analysis
The new triclinic polymorph of 2-chloro-4-nitroaniline crystallizes in the non-centrosymmetric space group P 1 with specific lattice parameters . This high number of crystallographically equivalent molecules in the independent part of the unit cell resulted in an unusual supramolecular arrangement of this compound .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4-fluoro-6-nitroaniline are not detailed in the retrieved data, it’s worth noting that similar compounds like 2-chloro-4-nitroaniline have been studied for their interesting properties .
Physical And Chemical Properties Analysis
It is typically in a solid or liquid physical form . The density is predicted to be 1.591±0.06 g/cm3 .
科学的研究の応用
Pharmaceutical Intermediates
2-Chloro-4-fluoro-6-nitroaniline serves as an intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure allows it to be incorporated into molecules that have potential therapeutic effects. For instance, it can be used in the synthesis of niclosamide, a molluscicide that has shown promise in treating parasitic worm infections .
Dye Manufacturing
This compound is utilized in the dye industry due to its ability to contribute to the color properties of final products. It acts as a precursor in the synthesis of complex dyes that are used in textiles, inks, and pigments, providing vibrant colors and stability .
Corrosion Inhibitors
In the field of materials science, 2-Chloro-4-fluoro-6-nitroaniline is used to develop corrosion inhibitors. These inhibitors protect metals and alloys from corrosion, thus extending the life of metal structures and components in various industrial applications .
Nonlinear Optical Materials
The compound has been studied for its nonlinear optical properties, which are essential for the development of new materials for optoelectronics. Nonlinear optical materials are crucial for applications such as optical switching, modulation, and frequency conversion .
Environmental Biodegradation Studies
Research has been conducted on the biodegradation of 2-Chloro-4-fluoro-6-nitroaniline by specific bacterial strains. Understanding the metabolic pathways involved in the degradation of this compound is vital for environmental clean-up and management of industrial waste .
Semiconductor Research
In semiconductor research, 2-Chloro-4-fluoro-6-nitroaniline is used to introduce defects into semiconducting materials. These defects can tailor the electronic properties of materials, making them suitable for use in sensors, transistors, and other electronic devices .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Anilines, in general, are known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitroanilines are known to undergo various chemical reactions, including nucleophilic substitution and reduction . The presence of the nitro group can facilitate the nucleophilic substitution of the halogen atoms (chlorine and fluorine) by other groups, potentially leading to changes in cellular processes .
Biochemical Pathways
strain MB-P1 . This bacterium was able to utilize 2-Chloro-4-Nitroaniline as the sole carbon, nitrogen, and energy source, transforming it into 4-amino-3-chlorophenol and then into 6-chlorohydroxyquinol .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are mentioned in some databases .
Result of Action
Nitroanilines can potentially cause oxidative stress and dna damage . More research is needed to fully understand the effects of this specific compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-6-nitroaniline. For instance, the compound’s stability can be affected by temperature, as suggested by its storage recommendations . Additionally, the compound’s environmental impact is a concern, as nitroanilines can be toxic to aquatic life .
特性
IUPAC Name |
2-chloro-4-fluoro-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJJQULUJYCZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-6-nitroaniline | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2925113.png)
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2925115.png)
![1-(4-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925117.png)



![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2925123.png)
![[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2925125.png)
![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2925129.png)

![4-[[2-(3,4-Dihydro-1H-isochromen-6-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2925131.png)


![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2925134.png)